molecular formula C10H12N2O2S B7603212 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide

Cat. No.: B7603212
M. Wt: 224.28 g/mol
InChI Key: SFUFPWWOJFEQDW-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide is an organic compound that features a thiazole ring and a furan ring connected by a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a suitable precursor, such as a 2-aminothiol and an α-haloketone, under acidic or basic conditions.

    Attachment of the Propanamide Chain: The thiazole derivative is then reacted with a suitable acylating agent, such as 3-(furan-2-yl)propanoic acid, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Its unique structural features may make it useful in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to inhibit or modulate their activity. The thiazole and furan rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.

    Organic Synthesis: It can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.

    Materials Science: Its electronic structure may allow it to participate in charge transfer processes, making it useful in electronic or optoelectronic devices.

Comparison with Similar Compounds

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide can be compared with other compounds that feature thiazole and furan rings:

    N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring. This compound may exhibit different electronic properties and reactivity.

    N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(pyridin-2-yl)propanamide: Contains a pyridine ring, which can participate in different types of interactions compared to the furan ring.

    N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(benzofuran-2-yl)propanamide: Features a benzofuran ring, which may impart additional stability and unique electronic properties.

The uniqueness of this compound lies in its combination of the thiazole and furan rings, which can confer specific reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(furan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-2,6H,3-5,7H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUFPWWOJFEQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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